Isometheptene mucate
Overview
Description
Isometheptene mucate is a sympathomimetic aliphatic amine known for its spasmolytic effects and is used in the treatment of migraines. It is a component of the Midrid capsule, which also contains paracetamol and dichlorphenazone. Isometheptene's primary actions include increasing blood pressure, enhancing myocardial contraction, causing midriasis, and inducing weak bronchodilation. It relaxes smooth muscle in various tracts, causes cutaneous vasoconstriction, and shrinks nasal mucosa, with virtually no hyperglycemic action .
Synthesis Analysis
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving isometheptene mucate are not extensively covered in the provided papers. However, one study mentions that a minor metabolite of isometheptene can be converted to heptaminol under acidic hydrolysis conditions . This suggests that isometheptene can undergo hydrolysis reactions, which may be relevant in its metabolism.
Physical and Chemical Properties Analysis
The physical and chemical properties of isometheptene mucate are not directly addressed in the provided papers. However, a rapid gas-liquid chromatography (GLC) assay has been developed for its detection, indicating that it has suitable volatility and stability for GLC analysis. The assay is sensitive to a lower limit of 2 mg/ml, suggesting a moderate sensitivity for this compound .
Case Studies and Clinical Trials
A double-blind crossover trial compared the efficacy of isometheptene mucate compound ('Midrid') with an ergotamine product in patients with migraine. The trial found that Midrid could relieve migraine headaches without causing nausea and vomiting, which are common side effects of ergotamine . Another paper raises questions about the pharmacology of isometheptene, especially when used in combination with other drugs, indicating that further research is needed to fully understand its effects . The metabolism of isometheptene in humans has been studied, with the parent drug and its metabolites detected in urine after oral administration, which is important for doping control analysis .
Scientific Research Applications
Metabolism and Analysis
Isometheptene mucate, an antispasmodic drug, has been studied for its metabolism in humans. After oral administration, isometheptene and two of its metabolites are detected in human urine. Gas chromatography-mass spectrometry is used to determine the levels of the parent drug in urine during the first 24 hours post-administration. This study also draws a comparison with the metabolism of heptaminol, highlighting isometheptene's significance in doping control analysis (Lyris et al., 2005).
Bioequivalence Studies
A study conducted in 2020 examined the bioequivalence of two formulations containing dipyrone, isometheptene mucate, and caffeine. This research is crucial for understanding the pharmacokinetics of these combined drug formulations, ensuring their safety and efficacy for medical use (Santos et al., 2020).
Pharmacological Analysis
Pharmacological analyses have been conducted to understand the cardiovascular effects of isometheptene enantiomers in rats. This research is pivotal in determining the drug's potential for antimigraine efficacy, assessing its vasoactive profile and impact on blood vessels and heart rate (Labastida-Ramírez et al., 2017).
Vascular Effects in Canine Models
Isometheptene's external carotid vascular effects were investigated in vagosympathectomised dogs. This study contributes to understanding the drug's vasoconstriction mechanisms, involving both indirect and direct actions on adrenoceptors. Such studies are fundamental in assessing the drug's potential side effects and safety profile (Willems et al., 2001).
Treatment of Migraine
Research has shown the efficacy of isometheptene compounds in treating migraine, particularly when administered during the early aura phase. This highlights the drug's potential in providing relief for specific types of headaches (Park & Kwon, 2004).
Safety And Hazards
Future Directions
While specific future directions for Isometheptene mucate are not mentioned in the search results, it is noted that it is used for treating migraines and tension headaches . As with any medication, ongoing research and development may lead to new uses, improved formulations, or better understanding of its mechanism of action.
properties
IUPAC Name |
N,6-dimethylhept-5-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19N.C6H10O8/c2*1-8(2)6-5-7-9(3)10-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*6,9-10H,5,7H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/t;;1-,2+,3+,4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXKZIDINJKWPM-IBGZLQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC=C(C)C)NC.CC(CCC=C(C)C)NC.[C@@H]([C@@H]([C@H](C(=O)O)O)O)([C@@H](C(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
503-01-5 (Parent) | |
Record name | Isometheptene mucate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048862 | |
Record name | Isometheptene mucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isometheptene mucate | |
CAS RN |
7492-31-1 | |
Record name | Isometheptene mucate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isometheptene mucate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Galactaric acid, compound with N,1,5-trimethylhex-4-en-1-ylamine (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOMETHEPTENE MUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O120FDS6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.